molecular formula C9H14BrN3O B13063337 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13063337
M. Wt: 260.13 g/mol
InChI Key: RDGALZWJQNYFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine (CAS 1247784-58-2) is a high-purity brominated pyrazole derivative designed for research applications in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C9H14BrN3O and a molecular weight of 260.13 , serves as a versatile building block for constructing more complex molecules. Its structure features a 4-bromo-1H-pyrazol-3-amine core protected by a tetrahydropyran (THP) group, which enhances stability and modulates solubility for reaction handling . Researchers value this reagent for its potential in developing novel pharmaceutical candidates, particularly as a key intermediate in synthesizing targeted small molecules. The product is accompanied by comprehensive safety information. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated area are strongly recommended. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any other personal application.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-(oxan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

RDGALZWJQNYFIA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Bromination of Pyrazole Core

Selective bromination at the 4-position of the pyrazole ring is a critical step. Literature suggests the use of:

  • Tribromooxyphosphorus as an effective brominating agent for pyrazole esters, providing regioselective bromination with good yields and minimal side reactions.
  • Alternative bromination methods using NBS under controlled conditions can also be employed.

Introduction of Oxan-2-ylmethyl Group at N-1 Position

The N-1 substitution with the oxan-2-ylmethyl moiety is typically achieved via:

  • Mitsunobu reaction: Reacting the pyrazole amine with oxan-2-ylmethanol under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF or ethyl acetate) to form the N-alkylated product.
  • Alternatively, nucleophilic substitution using oxan-2-ylmethyl halides under basic conditions may be used.

Conversion to 3-Amine Functionality

The 3-position amine can be introduced or revealed by:

  • Hydrolysis or deprotection of protected amino groups.
  • Reduction of nitrile or ester intermediates to amines using reagents such as sodium borohydride or catalytic hydrogenation.

Typical Reaction Conditions and Catalysts

Step Reagents & Catalysts Solvent(s) Temperature Notes
Bromination Tribromooxyphosphorus or NBS Dichloromethane (DCM) Room temperature Regioselective bromination at 4-position
N-1 Alkylation (Mitsunobu) Triphenylphosphine, DIAD THF or EtOAc Room temperature Inert atmosphere recommended
Reduction / Deprotection Sodium borohydride, HCl Ethanol Room temperature For conversion to 3-amine
Suzuki Coupling (if applicable) Pd(OAc)2, Triphenylphosphine, K2CO3 THF-water or acetonitrile-water 60-70 °C Low Pd catalyst loading (0.5-2 mol%) preferred

Research Findings and Process Optimization

  • Catalyst loading: Recent patents emphasize reducing palladium catalyst loading to 0.6–0.8 mol% to lower cost and palladium residues in the product.
  • Solvent systems: Biphasic solvent mixtures (e.g., acetonitrile-water 50:50) facilitate easier isolation of intermediates without extensive distillation.
  • Purification: Crystallization by adding water or ethanol and filtration is effective for isolating intermediates and final products with high purity.
  • Safety and scalability: Avoidance of hazardous reagents such as n-butyl lithium and cyanogen bromide is recommended; safer reagents and milder conditions improve scalability and environmental profile.

Summary Table: Stepwise Preparation Outline

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Yield & Remarks
1 Pyrazole core formation Condensation of hydrazine derivatives with diketones Pyrazole amine or protected derivative High yield, standard procedure
2 Bromination Tribromooxyphosphorus, DCM, RT 4-Bromo-pyrazole ester Regioselective, good yield
3 N-1 Alkylation Mitsunobu (PPh3, DIAD), oxan-2-ylmethanol, THF, RT 1-(Oxan-2-ylmethyl)-4-bromo-pyrazole Efficient, mild conditions
4 Conversion to 3-amine Sodium borohydride reduction, ethanol, HCl workup 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine High purity, scalable

Chemical Reactions Analysis

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-2-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogues differ in the substituents at the 1-position of the pyrazole ring, which significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Data for Selected Pyrazole-3-amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Properties/Applications Reference
4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine C₈H₁₀BrN₅ 256.11 Oxan-2-ylmethyl Potential intermediate for drug discovery
4-Bromo-1-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 176.02 Methyl Technical-grade reagent; used in heterocyclic synthesis
4-Bromo-3-phenyl-1H-pyrazol-5-amine C₉H₈BrN₃ 238.09 Phenyl (at 3-position) ≥95% purity; structural studies
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 4-Fluorobenzyl 95% purity; halogenated derivative
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 232.12 3-Methylbutan-2-yl Experimental building block

Impact of Substituents on Physicochemical Properties

  • Steric Effects : Bulky substituents (e.g., benzyl or tetrahydropyranylmethyl) may hinder nucleophilic substitution at the 4-bromo position, whereas methyl or smaller groups allow easier functionalization .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorobenzyl in ) can activate the pyrazole ring for electrophilic reactions, while electron-donating groups (e.g., methyl in ) stabilize the amine moiety.

Biological Activity

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom and an oxane (tetrahydrofuran) moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and therapeutic applications.

The molecular formula of this compound is C10_{10}H12_{12}BrN3_3O, with a molecular weight of approximately 259.15 g/mol. The structure features a pyrazole ring that contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Interactions

The compound has been studied for its interactions with various enzymes, which are critical for numerous biochemical processes. These interactions can lead to alterations in cellular functions such as signal transduction and gene expression .

2. Therapeutic Potential

Ongoing studies are exploring the therapeutic potential of this compound in treating diseases associated with enzyme dysregulation, including cancer and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may exhibit antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related pyrazole compounds, which provide insights into the potential effects of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing high activity against monoamine oxidase B (MAO-B) and anti-inflammatory effects comparable to indomethacin .
Argade et al. (2015)Reported synthesis of pyrazole derivatives with significant antibacterial activity against various strains, suggesting structural modifications could enhance efficacy .
Chovatia et al. (2016)Investigated anti-tubercular properties of pyrazole derivatives, demonstrating promising results against Mycobacterium tuberculosis .

The mechanism of action for 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines likely involves binding to specific molecular targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological macromolecules .

Synthesis and Development

The synthesis of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Utilizing standard methods such as cyclization reactions.
  • Introduction of Functional Groups : Employing bromination and alkylation techniques to incorporate the oxane moiety and bromine substituent .

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